molecular formula C7H5N3O3 B12844485 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12844485
M. Wt: 179.13 g/mol
InChI Key: LAFZLJTZDARAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and other heterocyclic compounds.

Scientific Research Applications

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is key to its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its nitro group and carbonitrile functionality make it a versatile compound for various applications .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

1-methyl-5-nitro-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-9-4-6(10(12)13)2-5(3-8)7(9)11/h2,4H,1H3

InChI Key

LAFZLJTZDARAIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.